molecular formula C12H15BrO B8458718 4-(3-Methyl-butyryl)-benzyl bromide

4-(3-Methyl-butyryl)-benzyl bromide

Cat. No. B8458718
M. Wt: 255.15 g/mol
InChI Key: OBUDBLWNFAKLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-butyryl)-benzyl bromide is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-3-methylbutan-1-one

InChI

InChI=1S/C12H15BrO/c1-9(2)7-12(14)11-5-3-10(8-13)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

OBUDBLWNFAKLEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat a mixture of 3,4′-dimethylbutyrophenone (3 g, 17.02 mmol), NBS (3.787 g, 16.18 mmol), and AIBN (70 mg, 0.425 mmol) in carbon tetrachloride (80 mL) for 14 h at reflux. Cool to ambient temperature and filter the mixture. Concentrate the filtrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting sequentially with hexane and hexane/EtOAc (9:1) to provide the title compound as oil (2.802 g, 65%). GC-MS m/z: 255 (M+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.787 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

Add NBS (1.6 g, 9.2 mmol) to a solution of 3-methyl-1-p-tolyl-butan-1-one (1.5 g, 8.4 mmol) and AIBN (1.4 g, 8.4 mmol) in carbon tetrachloride (30 mL) and heat to reflux for 18 h. Cool the reaction mixture to room temperature and pour into water (500 mL). Extract with EtOAc (3×100 mL), wash the combined organic extracts with brine (300 mL), dry over Na2SO4 and concentrate in vacuo to obtain 2.9 g of a brown oil, consisting of the desired intermediate with a small amount of unreacted 3-methyl-1-p-tolyl-butan-1-one and 1-(4,4-dibromomethyl-phenyl)-3-methyl-butan-1-one. Use this mixture in the next step without additional purification. MS (APCI+) m/z: 255 (M+).
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(4,4-dibromomethyl-phenyl)-3-methyl-butan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.